![molecular formula C20H16I2N2O2 B3867496 N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B3867496.png)
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Overview
Description
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide is a synthetic organic compound characterized by the presence of iodine atoms, a methoxy group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide typically involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with 2-naphthylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The iodine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Reduction: Amine derivatives with reduced imine groups.
Substitution: Substituted derivatives with new functional groups replacing the iodine atoms.
Scientific Research Applications
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can inhibit the growth of certain bacterial and fungal strains.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells through various molecular pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for use in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cellular proteins and enzymes involved in critical biological processes. For example, it can bind to DNA and interfere with the replication and transcription processes.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Comparison with Similar Compounds
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide can be compared with other similar compounds to highlight its uniqueness:
This compound vs. N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-phenylacetamide: The presence of the naphthalene ring in the former compound provides additional aromaticity and potential for π-π interactions, making it more suitable for certain applications.
This compound vs. N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-thiophen-1-ylacetamide: The naphthalene ring in the former compound offers greater stability and rigidity compared to the thiophene ring, which can be beneficial in specific chemical and biological contexts.
List of Similar Compounds
- N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-phenylacetamide
- N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-thiophen-1-ylacetamide
- N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-pyridin-1-ylacetamide
Properties
IUPAC Name |
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16I2N2O2/c1-26-20-15(9-16(21)11-18(20)22)12-23-24-19(25)10-14-7-4-6-13-5-2-3-8-17(13)14/h2-9,11-12H,10H2,1H3,(H,24,25)/b23-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJBSOYWUBNJLJ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chlorophenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B3867416.png)
![N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide](/img/structure/B3867418.png)
![N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
![8-Methyl-6-(4-methyl-1,4-diazepan-1-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3867425.png)
![N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide](/img/structure/B3867434.png)
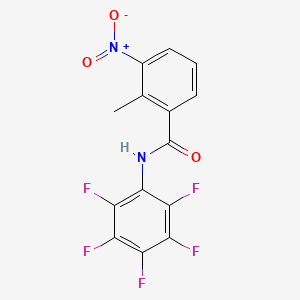
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate hydrochloride](/img/structure/B3867449.png)
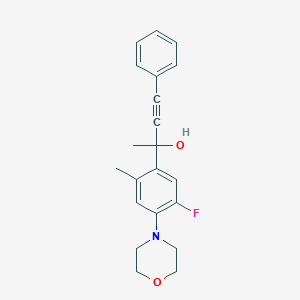
![3-[(Z)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 1,3-benzodioxole-5-carboxylate (non-preferred name)](/img/structure/B3867457.png)
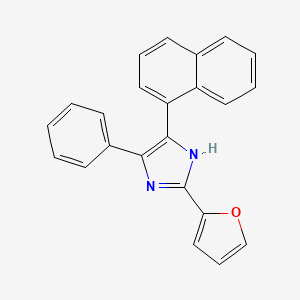
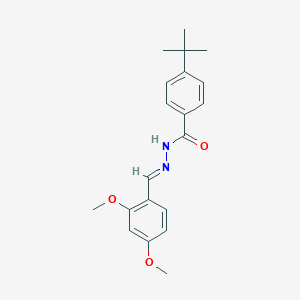
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3867471.png)
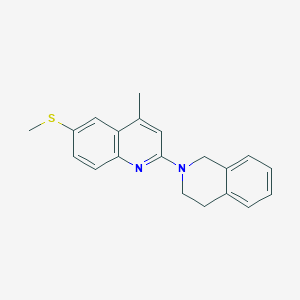
![2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B3867515.png)
